molecular formula C11H14BrNO2S B6645530 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide

Cat. No.: B6645530
M. Wt: 304.21 g/mol
InChI Key: QPNDNUPZFSOZAO-UHFFFAOYSA-N
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Description

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes a cyclobutyl ring with a hydroxyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources under acidic conditions.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Carboxamide Formation: The brominated thiophene is reacted with an appropriate amine to form the carboxamide group. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Cyclobutyl Ring Introduction: The cyclobutyl ring with the hydroxyl and methyl groups can be introduced through a Grignard reaction or other organometallic methods, followed by appropriate functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclobutyl ring can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiophene ring and the carboxamide group suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, and this compound could be modified to enhance these properties.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs). Its unique structure may impart desirable electronic properties, making it valuable for technological applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene ring and carboxamide group could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-hydroxyethyl)thiophene-2-carboxamide: Similar structure but with a simpler side chain.

    3-bromo-N-(3-hydroxy-2,2-dimethylpropyl)thiophene-2-carboxamide: Similar structure but with a different cycloalkyl ring.

    3-bromo-N-(3-hydroxycyclobutyl)thiophene-2-carboxamide: Similar structure but without the methyl groups on the cyclobutyl ring.

Uniqueness

The uniqueness of 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide lies in its specific combination of functional groups and ring structures. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in different scientific and industrial fields.

Properties

IUPAC Name

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-11(2)7(5-8(11)14)13-10(15)9-6(12)3-4-16-9/h3-4,7-8,14H,5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDNUPZFSOZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC(=O)C2=C(C=CS2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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